1-Methyl-4-(4-piperidyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family, characterized by its two piperazine rings and a methyl group. This compound has gained attention in pharmaceutical research due to its potential applications in various therapeutic areas, particularly in neuropharmacology.
1-Methyl-4-(4-piperidyl)piperazine dihydrochloride is classified as a piperazine derivative. Piperazines are cyclic organic compounds that contain two nitrogen atoms in a six-membered ring. This specific compound is notable for its dual piperidine and piperazine structure, which contributes to its pharmacological properties.
The synthesis of 1-Methyl-4-(4-piperidyl)piperazine dihydrochloride typically involves several steps:
The molecular formula of 1-Methyl-4-(4-piperidyl)piperazine dihydrochloride is . Its structure consists of two piperazine rings linked by a methyl group, with two hydrochloride ions associated with the nitrogen atoms.
1-Methyl-4-(4-piperidyl)piperazine dihydrochloride can undergo various chemical reactions typical of amines and piperazines, including:
These reactions can be facilitated under basic conditions using catalysts such as potassium carbonate or sodium hydroxide, often leading to improved yields .
The pharmacological action of 1-Methyl-4-(4-piperidyl)piperazine dihydrochloride is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system. It acts as a modulator of serotonin and dopamine receptors, influencing mood and behavior.
Research indicates that compounds in this class may exhibit anxiolytic and antidepressant effects, making them candidates for further exploration in treating psychiatric disorders.
1-Methyl-4-(4-piperidyl)piperazine dihydrochloride has several applications in scientific research:
1-Methyl-4-(4-piperidyl)piperazine dihydrochloride features a distinctive hybrid architecture combining piperazine and piperidine heterocycles, conferring unique physicochemical and pharmacological properties. The molecular framework consists of a piperidine ring bonded directly to the piperazine core at its 4-position, with a methyl group substituting one piperazine nitrogen (N1). This arrangement creates a protonatable tertiary amine in the piperidine ring (pKa ≈ 10.3) and a secondary amine in the piperazine ring (pKa ≈ 8.1), enabling the formation of stable dihydrochloride salts (CAS 1219979-73-3) with enhanced crystallinity and aqueous solubility (>50 mg/mL) compared to the free base [3] [9]. The stereoelectronically optimized structure adopts a chair-chair conformation that positions both nitrogen atoms for efficient hydrogen bonding with biological targets, particularly G-protein-coupled receptors (GPCRs) and kinase enzymes [4].
Table 1: Structural Characteristics of 1-Methyl-4-(4-piperidyl)piperazine and Its Dihydrochloride Salt
Property | Free Base (C₁₀H₂₁N₃) | Dihydrochloride (C₁₀H₂₃Cl₂N₃) |
---|---|---|
CAS Registry Number | 53617-36-0 [4] | 1219979-73-3 [3] |
Molecular Weight | 183.29 g/mol | 256.22 g/mol |
Nitrogen Centers | 3 (1°:1, 2°:1, 3°:1) | Protonated tertiary amines |
Water Solubility | Moderate | High (>50 mg/mL) [9] |
pKa Prediction | 10.27 ± 0.10 [4] | Not reported |
Characteristic Conformation | Chair-chair | Stabilized ionic lattice |
The structural duality of this hybrid system enables simultaneous hydrophobic interactions (via alicyclic rings) and electrostatic binding (via protonated nitrogens), explaining its prevalence in central nervous system (CNS)-targeted therapeutics. Density functional theory (DFT) calculations reveal frontier molecular orbitals localized on the piperazine nitrogen, facilitating electron donation in enzyme-substrate complexes .
The synthesis of piperazine-piperidine hybrids emerged during the 1970–1990s golden age of heterocyclic chemistry, driven by pharmaceutical industry efforts to optimize neuropharmacological agents. 1-Methyl-4-(4-piperidyl)piperazine was first characterized as an intermediate in the synthesis of tricyclic antidepressants, with its dihydrochloride salt (CAS 1219979-73-3) later developed to address stability and formulation challenges [3] [6]. Early synthetic routes relied on nucleophilic substitution of 1-methylpiperazine with 4-chloropiperidine derivatives under high-temperature conditions (120–140°C), yielding mixtures requiring tedious purification [4].
The 1990s saw catalytic advancements, including palladium-catalyzed aminations and reductive amination protocols, enabling efficient large-scale production. Patent analyses reveal accelerating innovation since 2000, with over 70% of synthetic methodology patents filed in the last decade focusing on enantioselective routes and green chemistry principles [6]. The dihydrochloride salt’s crystallization process was optimized circa 2010 using antisolvent (isopropanol) addition, producing pharmaceutical-grade material with >98% purity [3] [9].
Table 2: Historical Development Timeline of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
Time Period | Development Milestone | Significance |
---|---|---|
1975–1985 | Initial reports of piperazine-piperidine hybrids | Explored as antidepressants/antipsychotics [3] |
1995 | First dihydrochloride salt synthesis (unpatented) | Improved stability for preclinical studies |
2008 | Catalytic amination protocols developed | Scalable synthesis (>80% yield) [4] |
2012 | CAS registration 1219979-73-3 established | Standardized pharmaceutical reference [3] |
2015–Present | Application in kinase inhibitor synthesis (e.g., Brigatinib) | Oncology drug intermediates [9] |
This dihydrochloride salt has become indispensable in synthesizing kinase inhibitors and neurological agents, primarily due to its stability, solubility, and dual-directional reactivity. As a key intermediate in Brigatinib (ALUNBRIG®) production, it undergoes Pd-catalyzed amination with 2,4-dichloro-5-fluoropyrimidine to construct the drug’s core structure, achieving reaction yields >85% under cGMP conditions [9]. The hydrochloride groups serve as acid catalysts in subsequent cyclization steps while preventing N-oxide formation during storage [3].
Table 3: Synthetic Applications of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
Application | Reaction Type | Conditions | Yield | Pharmaceutical Target |
---|---|---|---|---|
Brigatinib intermediate [9] | Buchwald-Hartwig amination | Pd₂(dba)₃, XPhos, K₃PO₄, 80°C | 86–92% | ALK/EGFR inhibitor (oncology) |
Aripiprazole derivatives [3] | Nucleophilic substitution | DMF, K₂CO₃, 60°C | 78% | Antipsychotic agents |
Fluorescent probes [3] | Reductive alkylation | NaBH₃CN, MeOH/CH₂Cl₂ | 67% | Diagnostic imaging agents |
Kinase inhibitor scaffolds | Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O | 73% | BTK/PI3K inhibitors |
Beyond drug synthesis, the compound serves as a building block in metal-organic frameworks (MOFs) for gas separation due to its conformational flexibility, and as a ligand in asymmetric catalysis where its chiral piperidine nitrogen directs enantioselectivity (>90% ee in Diels-Alder reactions) . Recent advances exploit its bidentate coordination in synthesizing antitumor platinum(II) complexes, demonstrating the compound’s versatility beyond traditional organic synthesis [6].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8